

Application Notes and Protocols for the Extraction and Purification of Ampelopsin G

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of **Ampelopsin G**, also known as Dihydromyricetin (DMY), a bioactive flavonoid predominantly found in the plant Ampelopsis grossedentata. The following sections detail various methodologies, from traditional solvent-based approaches to more novel techniques, designed to yield high-purity **Ampelopsin G** suitable for research and drug development purposes.

I. Overview of Extraction and Purification Strategies

The selection of an appropriate extraction and purification strategy for **Ampelopsin G** depends on the desired scale, purity, and available resources. Traditional methods like solvent extraction and recrystallization are straightforward but may be time-consuming and result in lower yields. Modern techniques such as chelation-assisted extraction and high-speed countercurrent chromatography (HSCCC) can offer improved efficiency and purity.

II. Quantitative Data Summary

The following table summarizes the quantitative data for different extraction and purification methods for **Ampelopsin G**, providing a comparative overview of their effectiveness.



| Method | Key Parameters | Yield (%) | Purity (%) | Reference |
|--|--|-----------------------------|------------|-----------|
| Chelation- Assisted Extraction | Extraction Time: 2 h, pH: 2, Temperature: 90°C | 12.2 | 94.3 | [1] |
| Traditional Batch Extraction | Recrystallization (8 times) | Lower than chelation method | 98 | [1][2] |
| High-Speed Countercurrent Chromatography (HSCCC) | Solvent System: n-hexane-ethyl acetate- methanol-water (1:3:2:4, v/v) | - | >99 | [3] |
| Ultrasound- Assisted NADES Extraction | Liquid-to-Solid Ratio: 30 mL/g, Ultrasonic Power: 490 W, Time: 6.5 min | 83.93 (flavonoid yield) | - | [4] |

Note: The yield for HSCCC is not explicitly stated in the provided search results, but it is a purification technique applied to a crude extract. The yield for Ultrasound-Assisted NADES Extraction refers to the total flavonoid yield, not specifically **Ampelopsin G**.

III. Experimental Protocols

A. Protocol 1: Chelation-Assisted Extraction of Ampelopsin G

This method utilizes the formation of a temporary chelate with zinc ions to enhance the extraction efficiency and protect **Ampelopsin G** from oxidation.[1][2]

Materials:

• Dried and powdered leaves of Ampelopsis grossedentata (sieved through a 20-mesh screen)



- Deionized (DI) water
- Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
- Hydrochloric acid (HCl) solution (2 mol/L)
- Sodium hydroxide (NaOH) solution (1 mol/L)
- EDTA-2Na solution (0.1 mol/L)
- Round-bottom flask (500 mL)
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel)
- Beakers

Procedure:

- Extraction:
 - To a 500 mL round-bottom flask, add 20 g of dried A. grossedentata powder, 400 mL of DI water (maintaining a solid-to-liquid ratio of 1:20 w/v), and 5 g of ZnSO₄·7H₂O powder.
 - Stir the mixture thoroughly.
 - Adjust the pH of the mixture to 2 using a 2 mol/L HCl solution.
 - Heat the mixture to 90°C and maintain for 2 hours with continuous stirring.
- Initial Filtration and Chelate Precipitation:
 - Filter the hot mixture and retain the filtrate.
 - Adjust the pH of the filtrate to 5 with a 1 mol/L NaOH solution and stir for 5 minutes to precipitate the DMY-Zn chelate.
 - Filter the solution and retain the filter residue (the DMY-Zn chelate).



- Wash the collected residue three times with DI water.
- Chelate Dissociation and Ampelopsin G Recovery:
 - Transfer the washed residue to a 500 mL beaker.
 - o Add 200 mL of 0.1 mol/L EDTA-2Na solution to the beaker.
 - Adjust the pH to 5 and stir the mixture at 80°C for 30 minutes to dissociate the chelate.
 - Filter the hot solution and retain the filtrate.
- Crystallization and Drying:
 - Allow the filtrate to cool to room temperature and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization.
 - Collect the Ampelopsin G crystals by filtration.
 - Wash the crystals with a small amount of cold DI water.
 - Dry the purified crystals in a vacuum oven at 60°C.

B. Protocol 2: Purification of Ampelopsin G by Recrystallization

This protocol describes the general procedure for purifying crude **Ampelopsin G** extract through single-solvent recrystallization. This method can be repeated multiple times to achieve higher purity.[5][6][7] A purity of 98% has been reported after eight recrystallization steps.[1][2]

Materials:

- Crude Ampelopsin G extract
- Suitable recrystallization solvent (e.g., hot water, ethanol-water mixture)
- Erlenmeyer flask
- Hot plate



- Filtration apparatus (for hot gravity filtration and vacuum filtration)
- Ice bath

Procedure:

- Solvent Selection: Determine a suitable solvent in which **Ampelopsin G** is highly soluble at high temperatures but sparingly soluble at low temperatures. Hot water is a common choice.
- Dissolution:
 - Place the crude Ampelopsin G in an Erlenmeyer flask.
 - Add a minimal amount of the hot solvent to dissolve the solid completely. The solvent should be near its boiling point.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration.
- Crystallization:
 - Allow the hot, clear solution to cool down slowly and undisturbed to room temperature.
 - Once at room temperature, place the flask in an ice bath to maximize crystal formation.
- Crystal Collection and Washing:
 - Collect the formed crystals by vacuum filtration.
 - Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.
- Repeat: For higher purity, the recrystallization process can be repeated.



C. Protocol 3: Purification of Ampelopsin G by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that can yield very high purity **Ampelopsin G** (>99%).[3]

Materials and Equipment:

- Crude extract of Ampelopsis grossedentata
- High-Speed Countercurrent Chromatograph with preparative triple columns
- HPLC system for purity analysis
- Solvents: n-hexane, ethyl acetate, methanol, and water (all HPLC grade)

Procedure:

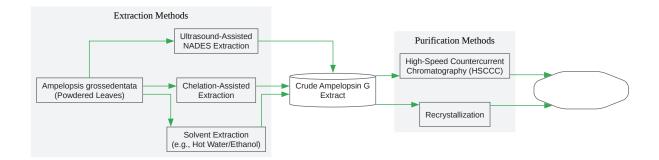
- Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexaneethyl acetate-methanol-water in a volume ratio of 1:3:2:4.
- HSCCC Operation:
 - Equilibrate the HSCCC columns with the prepared solvent system.
 - Dissolve a known amount of the crude extract (e.g., 16 g) in a suitable volume of the solvent mixture.
 - Inject the sample into the HSCCC system.
 - Perform the separation according to the instrument's operating parameters. The process may take several hours (e.g., 9 hours).
- Fraction Collection and Analysis:
 - Collect the fractions as they elute from the column.



- Analyze the purity of the fractions containing Ampelopsin G using an HPLC system with UV detection at 254 nm.
- · Pooling and Drying:
 - Pool the fractions with high-purity Ampelopsin G.
 - Evaporate the solvent to obtain the purified solid **Ampelopsin G**.

IV. Visualized Workflows

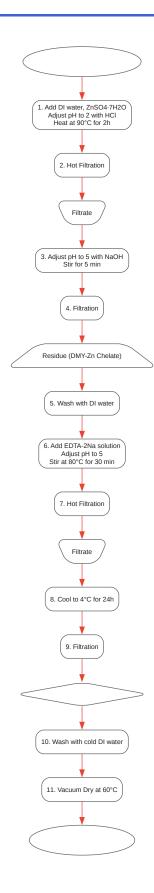
The following diagrams illustrate the experimental workflows for the extraction and purification of **Ampelopsin G**.



Click to download full resolution via product page

Caption: Overview of **Ampelopsin G** extraction and purification pathways.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of (+)-dihydromyricetin from leaves extract of Ampelopsis grossedentata using high-speed countercurrent chromatograph with scale-up triple columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction and Purification of Ampelopsin G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12310223#protocol-for-the-extraction-and-purification-of-ampelopsin-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com